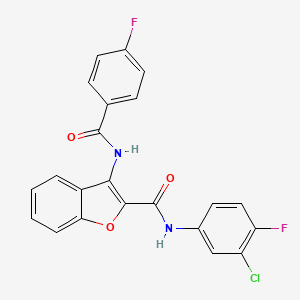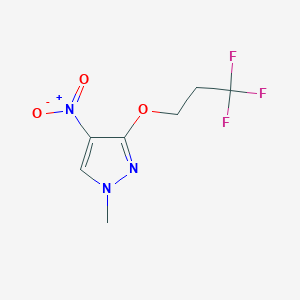![molecular formula C23H18ClN5O3 B2650380 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886898-02-8](/img/no-structure.png)
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name can also provide clues about its structure.
Synthesis Analysis
Researchers would look at how the compound can be synthesized from readily available starting materials. This could involve several steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which these reactions occur, as well as the products they yield, are of particular interest.Physical And Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, etc.科学的研究の応用
Study of Morbidity with Potential Exposure to Related Compounds
Research has explored the health outcomes associated with exposure to compounds that share some structural characteristics with the compound of interest. For instance, a study on vinclozolin, a compound with a dione functionality similar to the compound , examined the health effects on employees exposed to it over a period of one to thirteen years. The study found no evidence of health effects induced by vinclozolin, including hormonal responses and liver injury, which might be relevant when considering the safety profile of structurally related compounds (Zober et al., 1995).
Pharmacological Effects of Structurally Similar Compounds
Compounds with the imidazo purine structure have been explored for their pharmacological effects. For example, oxymetazoline, an imidazoline derivative, is widely used as a nasal decongestant and has been studied for its effects on nasal mucosal blood flow (Bende & Löth, 1986). Similarly, midazolam, another compound with an imidazo benzodiazepine structure, has been studied for its effects on sleep parameters in normal subjects, showing changes in sleep quality and duration (Krieger, Mangin & Kurtz, 1983). These studies could provide insights into the potential pharmacological applications of compounds with a similar structural framework.
Toxicological Studies
Investigations into the toxicological aspects of compounds with certain structural similarities have also been conducted. For example, a study on imidacloprid, a compound with an imidazo ring, examined a case of fatal intoxication, providing insights into the potential toxicological profiles of related compounds (Shadnia & Moghaddam, 2008).
Safety And Hazards
Researchers would look at whether the compound is toxic, flammable, reactive, etc. They would also study how to handle and dispose of it safely.
将来の方向性
Based on their findings, researchers might suggest potential applications for the compound, as well as areas that warrant further investigation.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds. Also, please note that working with chemicals should always be done while following appropriate safety procedures.
特性
CAS番号 |
886898-02-8 |
|---|---|
製品名 |
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
分子式 |
C23H18ClN5O3 |
分子量 |
447.88 |
IUPAC名 |
6-(4-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-6-4-3-5-7-15)29(22)17-10-8-16(24)9-11-17/h3-11,13H,12H2,1-2H3 |
InChIキー |
URNCPFPVLGKRJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



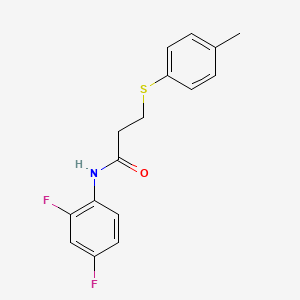
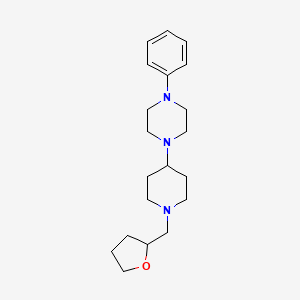
![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)
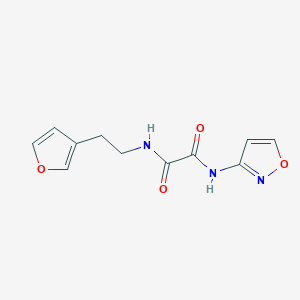
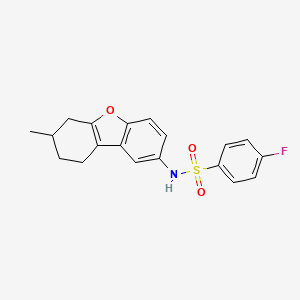
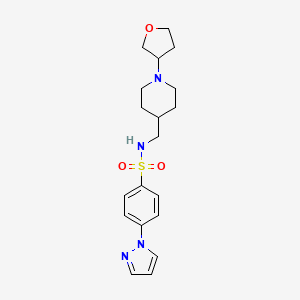
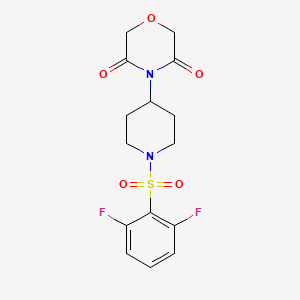
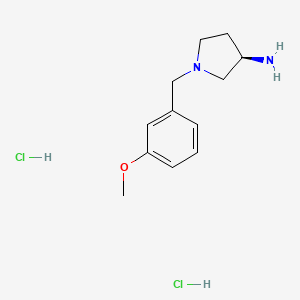
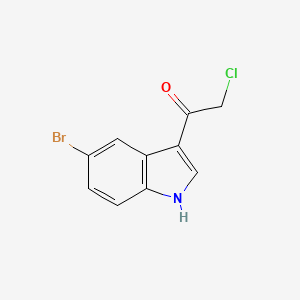
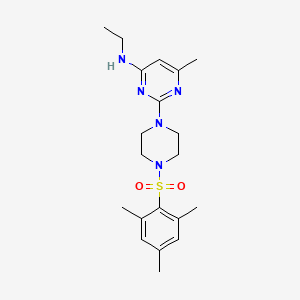
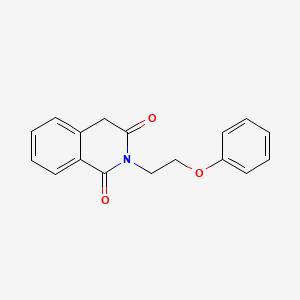
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
